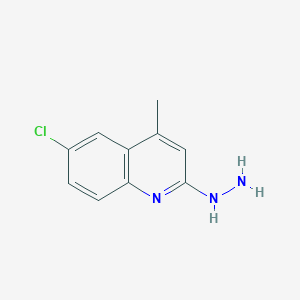

6-Chloro-2-hydrazino-4-methylquinoline

Descripción general

Descripción

6-Chloro-2-hydrazino-4-methylquinoline (CHMQ) is a small molecule that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and ethanol and is used in the synthesis of various compounds. CHMQ is a useful compound for studying the biochemical and physiological effects of small molecules on biological systems. In

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

6-Chloro-2-hydrazino-4-methylquinoline and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that these compounds, particularly when synthesized into various hydrazone derivatives, exhibit notable antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, these compounds have demonstrated antifungal activity against strains like Aspergillus niger and Aspergillus flavus, highlighting their potential as effective antimicrobial agents in medical and pharmaceutical applications (Bawa et al., 2009).

Structural and Spectroscopic Characterization

The structural and spectroscopic characteristics of 6-Chloro-2-hydrazino-4-methylquinoline derivatives have been explored through various analytical techniques, including density functional theory (DFT), FTIR, FT-Raman, UV-Vis, and NMR spectrum analyses. These studies provide crucial insights into the physicochemical properties and reactivity of these compounds, laying the groundwork for their application in the design of novel pharmaceuticals and materials (Murugavel et al., 2018).

Development of Eco-friendly Food Supplemental Agents

Further research into the antimicrobial potentials of 6-Chloro-2-hydrazino-4-methylquinoline analogues, such as 4-methylquinoline, has indicated their viability as natural preservatives against foodborne bacteria. This positions these compounds as promising candidates for the development of eco-friendly food supplemental agents, offering a safer alternative to synthetic preservatives and contributing to the enhancement of food safety and quality (Kim et al., 2014).

Apoptosis Induction and Anticancer Activity

Studies have also explored the potential of 6-Chloro-2-hydrazino-4-methylquinoline derivatives in inducing apoptosis, a process of programmed cell death important for cancer treatment. Certain derivatives have been identified as potent apoptosis inducers and exhibited significant efficacy in cancer models, indicating their potential as anticancer agents. This research suggests these compounds could be valuable in developing new treatments for cancer, particularly due to their ability to penetrate the blood-brain barrier, which is a significant challenge in treating brain tumors (Sirisoma et al., 2009).

Propiedades

IUPAC Name |

(6-chloro-4-methylquinolin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-6-4-10(14-12)13-9-3-2-7(11)5-8(6)9/h2-5H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGKVZOWCYLRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368946 | |

| Record name | 6-chloro-2-hydrazino-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Chloro-2-hydrazino-4-methylquinoline | |

CAS RN |

21703-54-8 | |

| Record name | 6-Chloro-2-hydrazinyl-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21703-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-hydrazino-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)